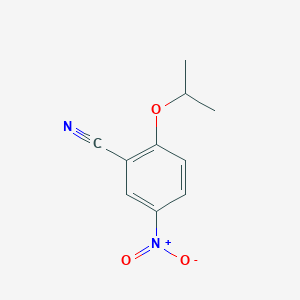

2-Isopropoxy-5-nitrobenzonitrile

Description

Significance of Aryl Nitriles and Nitroaromatic Systems in Contemporary Synthetic Methodologies

Aryl nitriles, which are organic compounds featuring a cyano (-C≡N) group attached to an aromatic ring, are fundamental building blocks in modern synthetic chemistry. chemicalbook.comnih.gov Their importance lies in the exceptional versatility of the nitrile group, which can be converted into a wide range of other functional groups, including primary amines, aldehydes, carboxylic acids, and heterocycles like tetrazoles. chemicalbook.com This transformative potential makes aryl nitriles crucial intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. nih.gov For instance, the synthesis of various benzonitriles is a key step in creating high-performance polymers and fine chemicals. sigmaaldrich.com

Similarly, nitroaromatic systems—compounds containing a nitro (–NO2) group bonded to an aromatic ring—are of immense synthetic value. chemicalbook.comnih.gov The nitro group is strongly electron-withdrawing, a property that deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. ontosight.aicambridge.org This characteristic is widely exploited to create highly substituted aromatic structures. Furthermore, the nitro group can be readily and selectively reduced to an amino group (–NH2), providing a strategic route to anilines, which are precursors to dyes, pharmaceuticals, and other valuable compounds. ontosight.aiprepchem.com The presence of both a nitrile and a nitro group on a benzene (B151609) ring, as in nitrobenzonitriles, thus offers a unique combination of reactive sites for complex molecular engineering.

Contextualization of Alkoxy Substituents in Aromatic Systems for Chemical Reactivity Modulation

Alkoxy groups (–OR), such as the isopropoxy group in the title compound, are pivotal in modulating the chemical reactivity of aromatic systems. These substituents exert a dual electronic effect: they donate electron density through resonance and withdraw it through induction. cambridge.orggoogle.com The oxygen atom's lone pairs can delocalize into the aromatic π-system, increasing electron density at the ortho and para positions and thereby activating these positions for electrophilic attack. epa.govchemspider.com For example, a methoxy (B1213986) group can increase the rate of electrophilic substitution by a factor of about ten thousand compared to benzene. cambridge.orggoogle.com

Conversely, the high electronegativity of the oxygen atom leads to an inductive withdrawal of electrons from the ring. google.com The steric bulk of the alkyl portion of the alkoxy group also plays a critical role, potentially hindering reactions at the adjacent ortho position. In 2-isopropoxy-5-nitrobenzonitrile, the isopropoxy group at the C-2 position, combined with the electron-withdrawing nitro and nitrile groups at C-5 and C-1 respectively, creates a unique electronic and steric environment. This specific arrangement is expected to direct the outcomes of substitution reactions on the aromatic ring in a highly controlled manner.

Research Gaps and Emerging Avenues for the Systematic Investigation of this compound

Despite the rich chemical potential suggested by its trifunctional substitution pattern, this compound remains a sparsely documented compound in the scientific literature. A thorough search reveals a significant lack of dedicated studies on its synthesis, reactivity, and potential applications. While patents describe general processes for producing ortho-nitrobenzonitriles, specific methodologies for preparing this compound are not detailed. google.com

This scarcity of information represents a substantial research gap. Systematic investigation into the selective transformations of the nitrile and nitro groups in this molecule is a promising avenue. For example, the selective reduction of the nitro group would yield 2-isopropoxy-5-aminobenzonitrile, a potentially valuable precursor for synthesizing novel heterocyclic compounds. Furthermore, a detailed study of the aromatic ring's reactivity towards nucleophilic and electrophilic substitution, governed by the interplay of its three distinct substituents, is warranted.

The potential applications of this compound and its derivatives in fields such as medicinal chemistry and materials science are entirely unexplored. Given that substituted benzonitriles have shown phytotoxic properties and serve as precursors to pharmaceuticals, a systematic screening of this compound for biological activity could unveil new lead compounds. cambridge.org

Due to the limited availability of specific data for this compound, the table below presents properties for the closely related compound, 2-Amino-5-nitrobenzonitrile (B98050), to provide context for the type of data that is needed for the title compound.

Physicochemical Properties of 2-Amino-5-nitrobenzonitrile

| Property | Value |

|---|---|

| CAS Number | 17420-30-3 |

| Molecular Formula | C₇H₅N₃O₂ |

| Molecular Weight | 163.13 g/mol |

| Appearance | Powder |

| Melting Point | 200-207 °C |

| InChI Key | MGCGMYPNXAFGFA-UHFFFAOYSA-N |

Data sourced from commercially available information for a related compound. nih.gov

The development of a reliable and scalable synthesis for this compound is the first critical step. This would enable a comprehensive exploration of its chemical space and unlock its potential as a versatile building block in advanced organic synthesis.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

5-nitro-2-propan-2-yloxybenzonitrile |

InChI |

InChI=1S/C10H10N2O3/c1-7(2)15-10-4-3-9(12(13)14)5-8(10)6-11/h3-5,7H,1-2H3 |

InChI Key |

BUQPPZGVZHOVMA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Isopropoxy 5 Nitrobenzonitrile

Precursor Selection and Rational Design for 2-Isopropoxy-5-nitrobenzonitrile Synthesis

The molecular architecture of this compound features a benzonitrile (B105546) core substituted with a nitro group and an isopropoxy group. The nitro group, being strongly electron-withdrawing, plays a crucial role in activating the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. This electronic feature is central to the design of synthetic strategies starting from halogenated precursors. Alternatively, the isopropoxy group can be introduced via O-alkylation of a corresponding hydroxybenzonitrile, a classic and reliable method for ether synthesis.

Halogenated Benzonitrile Precursors (e.g., 2-Halo-5-nitrobenzonitriles) for Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a primary and industrially significant mechanism for the synthesis of aryl ethers. google.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group. google.com For the synthesis of this compound, this involves the displacement of a halogen at the C-2 position by an isopropoxide nucleophile. The presence of the nitro group at the C-5 position (para to the reaction center) is critical for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby facilitating the reaction.

In nucleophilic aromatic substitution reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Consequently, 2-fluoro-5-nitrobenzonitrile (B100134) is an excellent precursor for the synthesis of this compound. nih.gov The reaction involves treating the fluoro-precursor with a source of isopropoxide, such as sodium isopropoxide, typically generated by reacting isopropanol (B130326) with a strong base like sodium hydride. The reaction is usually conducted in an aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation without interfering with the nucleophile. While specific examples detailing this exact transformation are not prevalent in readily available literature, the synthesis of analogous compounds, such as anti-tumor benzothiophene (B83047) derivatives from 2-fluoro-5-nitrobenzonitrile and methyl thioglycolate, has been reported with high yields (93%), underscoring the precursor's utility in SNAr reactions. ossila.com

| Precursor | Reagents | Solvent | Temperature | Product | Yield |

| 2-Fluoro-5-nitrobenzonitrile | Sodium isopropoxide (NaOi-Pr) | DMF | Moderate (e.g., RT to 80 °C) | This compound | High (Predicted) |

This table presents predicted reaction conditions based on established principles of SNAr reactions.

2-Chloro-5-nitrobenzonitrile (B92243) is another viable precursor for synthesizing this compound via the SNAr pathway. Although chlorine is a less effective leaving group than fluorine in this context, its lower cost and wide availability make it an attractive starting material. To compensate for the lower reactivity, reactions using chloro-precursors often require more forcing conditions, such as higher temperatures or the use of a catalyst.

The general procedure involves the reaction of 2-chloro-5-nitrobenzonitrile with sodium isopropoxide in a suitable solvent like DMF. Patents describing the synthesis of related compounds, such as 2-amino-5-nitrobenzonitrile (B98050) from 2-chloro-5-nitrobenzonitrile, demonstrate the industrial relevance of this precursor in SNAr reactions. google.com The conversion to the desired isopropoxy ether would follow a similar mechanistic path.

| Precursor | Reagents | Solvent | Temperature | Product | Yield |

| 2-Chloro-5-nitrobenzonitrile | Sodium isopropoxide (NaOi-Pr) | DMF or DMSO | Elevated (e.g., 80-120 °C) | This compound | Good to High (Predicted) |

This table presents predicted reaction conditions based on established principles of SNAr reactions.

Phenolic Benzonitrile Precursors (e.g., 2-Hydroxy-5-nitrobenzonitrile) for O-Alkylation Reactions

An alternative and widely used strategy for the synthesis of aryl ethers is the Williamson ether synthesis. This method involves the O-alkylation of a phenol (B47542), which is first deprotonated by a base to form a more nucleophilic phenoxide ion. The phenoxide then displaces a halide from an alkyl halide in an SN2 reaction. For the synthesis of this compound, the precursor is 2-hydroxy-5-nitrobenzonitrile (B1279109).

The direct alkylation of 2-hydroxy-5-nitrobenzonitrile with an isopropyl halide, such as 2-iodopropane (B156323) or 2-bromopropane, is a straightforward approach. The reaction is typically carried out in the presence of a moderately strong base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF or acetone. The base deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks the isopropyl halide.

Detailed research on the synthesis of the closely related 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid provides a well-documented analogue for this process. csic.esresearchgate.net In this procedure, the hydroxy acid was treated with an excess of 2-iodopropane and potassium carbonate in DMF at room temperature. csic.esresearchgate.net These conditions can be directly applied to the synthesis of this compound. It is noteworthy that in the analogous synthesis, harsh hydrolysis conditions with concentrated NaOH at high temperatures led to the formation of an azoxybenzene (B3421426) derivative as a major byproduct, highlighting the importance of mild reaction conditions. csic.es

| Precursor | Reagents | Solvent | Temperature | Product | Yield | Reference |

| 2-Hydroxy-4-nitrobenzoic Acid (Analogue) | 2-Iodopropane, K₂CO₃ | DMF | Room Temp. | Isopropyl 2-isopropoxy-4-nitrobenzoate | >95% (crude) | csic.esresearchgate.net |

| 2-Hydroxy-5-nitrobenzonitrile | 2-Iodopropane, K₂CO₃ | DMF | Room Temp. | This compound | High (Predicted) | N/A |

Data for the analogue reaction is presented to illustrate a viable synthetic protocol.

To improve reaction efficiency, reduce waste, and operate under milder conditions, catalytic systems for O-alkylation have been developed. Phase-transfer catalysis is one such approach that can be effective for Williamson ether synthesis. A phase-transfer catalyst (PTC), such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase into an organic phase containing the alkyl halide, thereby accelerating the reaction. Patents have described the use of PTCs in related aromatic substitutions, such as the nitration of dichlorobenzene, which improves the reaction rate and allows for the use of lower acid concentrations. google.com

Another approach involves the use of solid acid or metal catalysts. For instance, sulfated tin oxide has been shown to be an efficient reusable solid superacid catalyst for the O-alkylation of 4-hydroxycoumarins with benzylic acetates. While not a direct example, this demonstrates the potential for solid catalysts to facilitate etherification reactions on activated phenolic substrates. These catalytic methods offer greener and more efficient alternatives to traditional stoichiometric approaches.

Nitroaromatic Building Blocks for Nitrile Introduction

The synthesis of this compound can be approached through various strategies, with a common pathway involving the modification of a pre-existing nitroaromatic scaffold. One of the most direct and widely utilized precursors is 2-hydroxy-5-nitrobenzonitrile . chegg.comchemicalbook.comsigmaaldrich.comchemicalbook.comchemspider.comnih.gov This compound provides the foundational benzene (B151609) ring already functionalized with the nitro and nitrile groups in the desired positions. The synthesis then centers on the conversion of the hydroxyl group to an isopropoxy group.

An alternative, though potentially more complex, route could start from 2-chloro-5-nitrobenzonitrile . sigmaaldrich.combiosynth.com In this scenario, a nucleophilic substitution reaction would be required to displace the chloro group with an isopropoxide anion. This method is also common in the synthesis of aromatic ethers.

Detailed Reaction Conditions and Optimization Protocols

The conversion of the chosen nitroaromatic building block to this compound is highly dependent on the careful control of reaction conditions. The Williamson ether synthesis is a classic and effective method for this transformation, particularly when starting from 2-hydroxy-5-nitrobenzonitrile. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide, which then attacks an isopropyl halide.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is crucial in the Williamson ether synthesis as it must facilitate the dissolution of the reactants and influence the reaction rate and pathway. Aprotic polar solvents are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free and highly reactive.

Dimethylformamide (DMF) is a commonly employed solvent for similar etherification reactions due to its high dielectric constant and aprotic nature, which effectively solubilizes the reactants and promotes the SN2 mechanism. csic.es Other aprotic polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (B52724) could also be considered. The use of protic solvents, like ethanol, might be less efficient as they can solvate the nucleophile, reducing its reactivity.

Catalyst and Reagent Systems for Enhanced Yield and Purity

The selection of the base and the isopropylating agent is critical for maximizing the yield and purity of this compound.

Base: A suitable base is required to deprotonate the hydroxyl group of 2-hydroxy-5-nitrobenzonitrile to form the corresponding phenoxide. A moderately strong base is typically used to ensure complete deprotonation without promoting side reactions. Potassium carbonate (K₂CO₃) is a common and effective choice for this purpose, as it is strong enough to deprotonate the phenol but is not excessively harsh. csic.es Other bases such as sodium hydride (NaH) could also be used, which offers the advantage of an irreversible deprotonation. masterorganicchemistry.com

Isopropyating Agent: The choice of the isopropyl halide is also important. 2-Iodopropane is often preferred as iodine is an excellent leaving group, facilitating the nucleophilic attack by the phenoxide. csic.es 2-Bromopropane is another viable option. The use of a primary alkyl halide is generally favored in Williamson ether synthesis to minimize the competing elimination reaction (E2), which can be significant with secondary halides. masterorganicchemistry.comlibretexts.org

A representative reaction scheme starting from 2-hydroxy-5-nitrobenzonitrile is as follows:

Figure 1. Proposed synthesis of this compound via Williamson ether synthesis.

Temperature and Pressure Parameters in Synthetic Transformations

Temperature plays a significant role in the outcome of the synthesis. For the Williamson ether synthesis, the reaction is often carried out at room temperature or with gentle heating to promote the reaction without encouraging side reactions. csic.es Elevated temperatures can increase the rate of the desired SN2 reaction but can also favor the competing E2 elimination pathway, especially with a secondary alkyl halide like 2-iodopropane, leading to the formation of propene and unreacted starting material.

For instance, in a similar synthesis of 2-isopropoxy-4-nitrobenzoic acid, the reaction was successfully carried out at room temperature over several hours. csic.es Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time and temperature. The reaction is typically conducted at atmospheric pressure.

The following table summarizes the key reaction parameters based on analogous syntheses:

| Parameter | Condition | Rationale |

| Starting Material | 2-hydroxy-5-nitrobenzonitrile | Provides the core aromatic structure with the nitro and nitrile groups in the correct positions. |

| Reagent | 2-Iodopropane | Provides the isopropyl group; iodide is an excellent leaving group. |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group to form the reactive phenoxide. |

| Solvent | Dimethylformamide (DMF) | Aprotic polar solvent that facilitates the SN2 reaction. |

| Temperature | Room Temperature | Balances reaction rate while minimizing the competing E2 elimination reaction. |

| Pressure | Atmospheric | Standard condition for this type of reaction. |

Regioselectivity and Stereochemical Considerations in this compound Synthesis

Regioselectivity: In the synthesis starting from 2-hydroxy-5-nitrobenzonitrile, the primary regioselective consideration is the specific reaction at the hydroxyl group. The Williamson ether synthesis is highly regioselective for the O-alkylation of the phenol. The strong electron-withdrawing nature of the nitro and nitrile groups increases the acidity of the phenolic proton, facilitating its removal by the base and the subsequent nucleophilic attack on the isopropyl halide. There is minimal risk of C-alkylation under these conditions. If starting from a dihydroxy precursor, the relative acidities of the hydroxyl groups would dictate the site of isopropylation, but with the specified starting material, this is not a concern.

Stereochemical Considerations: The synthesis of this compound from 2-hydroxy-5-nitrobenzonitrile does not involve the formation of any new chiral centers. The reactants are achiral, and the product is also achiral. Therefore, there are no stereochemical considerations in this specific synthetic transformation. The isopropoxy group is symmetrical, and its attachment to the benzene ring does not create a stereocenter.

Reaction Pathways and Mechanistic Elucidation of 2 Isopropoxy 5 Nitrobenzonitrile

Reactivity of the Nitrile Functionality in 2-Isopropoxy-5-nitrobenzonitrile

The nitrile group (C≡N) is a versatile functional group characterized by a strong dipole, with the carbon atom being electrophilic and the nitrogen atom being weakly basic. libretexts.orglibretexts.org This electronic arrangement allows for a variety of chemical transformations.

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. These reactions are analogous to the nucleophilic additions seen in carbonyl compounds. libretexts.orglibretexts.org

Hydrolysis: Nitriles can be hydrolyzed to produce carboxylic acids or amides as intermediates. researchgate.net This reaction can be catalyzed by either acid or base. chemistrysteps.com Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon, making it more susceptible to attack by a weak nucleophile like water. chemistrysteps.com Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com For this compound, hydrolysis would lead to the formation of 2-isopropoxy-5-nitrobenzamide and subsequently 2-isopropoxy-5-nitrobenzoic acid.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group. The initial reaction forms an imine salt, which is then hydrolyzed upon aqueous workup to yield a ketone. chemistrysteps.com For example, reacting this compound with a Grignard reagent like methylmagnesium bromide would, after hydrolysis, produce 1-(2-isopropoxy-5-nitrophenyl)ethan-1-one.

| Reaction Type | Reagent(s) | Intermediate Product | Final Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+, Heat | 2-Isopropoxy-5-nitrobenzamide | 2-Isopropoxy-5-nitrobenzoic acid | researchgate.netchemistrysteps.com |

| Base-Catalyzed Hydrolysis | -OH, H2O, Heat | 2-Isopropoxy-5-nitrobenzamide | 2-Isopropoxy-5-nitrobenzoic acid | chemistrysteps.com |

| Grignard Reaction | 1. R-MgX (e.g., CH3MgBr) 2. H3O+ | Imine salt | Ketone (e.g., 1-(2-isopropoxy-5-nitrophenyl)ethan-1-one) | chemistrysteps.com |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. researchgate.net These reactions provide a versatile route for the synthesis of various nitrogen-containing heterocycles. scielo.org.mx

A prominent example is the reaction of a nitrile with a nitrile N-oxide to form a 1,2,4-oxadiazole. While the nitrile group itself is considered only slightly active in these cycloadditions, the reaction can be a viable synthetic route. sci-rad.com For instance, the cycloaddition of this compound with an appropriate nitrile N-oxide, such as benzonitrile (B105546) N-oxide, could theoretically yield a disubstituted 1,2,4-oxadiazole. mdpi.com

The formation of 1,3,4-oxadiazoles is another important transformation, typically proceeding from acylhydrazides which can be derived from nitriles. niscpr.res.inresearchgate.net The synthesis often involves cyclization of a hydrazide precursor. ej-chem.org

Nitrone-olefin cycloadditions are another well-studied class of [3+2] cycloadditions that lead to isoxazolidine (B1194047) rings. wikipedia.org While not a direct reaction of the nitrile, the underlying principle of using a 1,3-dipole (like a nitrone or nitrile oxide) to construct a heterocycle is a cornerstone of this area of chemistry. wikipedia.orgmdpi.com

| Reaction Type | Reactants | Product Class | Significance | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Nitrile + Nitrile N-Oxide | 1,2,4-Oxadiazole | Synthesis of five-membered heterocycles. | sci-rad.commdpi.com |

| [3+2] Cycloaddition | Nitrone + Alkene | Isoxazolidine | Forms C-C and C-O bonds stereospecifically. | wikipedia.org |

| Cyclization | Acylhydrazide + Dehydrating Agent | 1,3,4-Oxadiazole | Common route to biologically active motifs. | niscpr.res.inej-chem.org |

The reduction of nitriles is a fundamental transformation that typically yields primary amines. libretexts.org This can be achieved through various methods, including catalytic hydrogenation or the use of potent hydride reagents. wikipedia.orglibretexts.org

Catalytic Hydrogenation: This is often the most economical method for producing primary amines from nitriles. wikipedia.org It involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. libretexts.org Common catalysts include Raney nickel, palladium, or platinum. wikipedia.orglibretexts.org Depending on the reaction conditions, the intermediate imine can sometimes be attacked by the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.org

Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orglibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the nitrile carbon, followed by a second hydride addition to the intermediate imine. libretexts.orglibretexts.org Other reagents like diborane (B8814927) or sodium borohydride (B1222165) in the presence of catalysts can also be used. wikipedia.orgorganic-chemistry.org

A significant challenge arises when other reducible functional groups, such as the nitro group in this compound, are present. Selective reduction of the nitrile without affecting the nitro group is difficult. However, studies have shown that borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or combinations of sodium borohydride with Lewis acids like boron trifluoride etherate (BF₃·OEt₂), can achieve this transformation, yielding the corresponding aminomethyl-substituted nitrobenzene (B124822). calvin.edu

| Reducing System | Typical Conditions | Primary Product | Selectivity Notes | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation (H2) | Raney Ni, Pd/C, or PtO2; High T & P | Primary Amine | May also reduce the nitro group. | wikipedia.orglibretexts.org |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous ether or THF, followed by H2O quench | Primary Amine | Very strong; will likely reduce the nitro group as well. | libretexts.orglibretexts.org |

| Sodium Borohydride (NaBH4) / Lewis Acid | NaBH4, BF3·OEt2 in 2-MeTHF | Primary Amine | Can be optimized for selective nitrile reduction in the presence of a nitro group. | calvin.edu |

| Stephen Aldehyde Synthesis | SnCl2, HCl; then H2O hydrolysis | Aldehyde | Stops at the aldehyde stage. | wikipedia.org |

Transformations of the Nitro Group in this compound

The nitro group is a powerful electron-withdrawing group and is readily susceptible to reduction under various conditions. A key synthetic challenge is the chemoselective reduction of the nitro group in the presence of the also-reducible nitrile functionality.

The reduction of an aromatic nitro group to an amine (an aniline (B41778) derivative) is one of the most common and important reactions in organic synthesis. wikipedia.org Achieving this transformation while preserving the nitrile group in this compound requires mild and selective reagents.

Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas and often shows excellent chemoselectivity. A system using iron powder with calcium chloride (Fe/CaCl₂) is effective for reducing nitroarenes to anilines and is tolerant of sensitive functional groups, including nitriles. organic-chemistry.org Other transfer hydrogenation systems employ formic acid or hydrazine (B178648) as the hydrogen source with catalysts like palladium on carbon. organic-chemistry.orgyoutube.com

Metal-Based Reductions: Several metals in acidic or neutral media can selectively reduce nitro groups. Tin(II) chloride (SnCl₂) in an ethanol-acetic acid mixture is a classic reagent for this purpose, though the workup can be cumbersome. youtube.comreddit.com Sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous-organic solvent system is another powerful and selective reducing agent for nitro groups. reddit.com Bimetallic nanoparticles, such as Fe-Ni, have also been shown to effectively reduce nitro compounds while leaving nitrile groups unaffected. scispace.com

Electrochemical Reduction: Mediated electrochemical reduction, for instance using a polyoxometalate catalyst, can provide high selectivity for the conversion of nitroarenes to anilines, preventing side reactions that might occur with direct reduction at an electrode. acs.org

| Reducing System | Typical Conditions | Product | Key Advantage | Reference |

|---|---|---|---|---|

| Fe / CaCl2 | Catalytic transfer hydrogenation | 5-Amino-2-isopropoxybenzonitrile | Tolerates nitrile, halide, and carbonyl groups. | organic-chemistry.org |

| SnCl2 / Acid | Reflux in EtOH/AcOH | 5-Amino-2-isopropoxybenzonitrile | Classic, reliable method for nitro reduction. | youtube.comreddit.com |

| Sodium Dithionite (Na2S2O4) | Water/Ethanol, Reflux | 5-Amino-2-isopropoxybenzonitrile | Powerful reducing agent for nitro groups. | reddit.com |

| Fe-Ni Nanoparticles | H3PW12O40·xH2O in H2O | 5-Amino-2-isopropoxybenzonitrile | High chemoselectivity and efficiency. | scispace.com |

| Electrochemical (Mediated) | Polyoxometalate mediator, aqueous solution | 5-Amino-2-isopropoxybenzonitrile | High selectivity, avoids harsh reagents. | acs.org |

The reduction of a nitro group proceeds through a series of intermediates. By carefully controlling the reaction conditions and choosing the appropriate reagent, it is possible to isolate these partially reduced products. The typical reduction pathway is: Nitro → Nitroso → Hydroxylamine → Amine. orientjchem.org

Reduction to Hydroxylamines: The partial reduction of nitroarenes to N-aryl hydroxylamines is a valuable transformation. This can be achieved using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through catalytic methods with specific catalysts like rhodium on carbon with hydrazine at low temperatures. wikipedia.org Cell extracts from certain microorganisms, such as Ralstonia eutropha JMP134, contain nitroreductases that can selectively reduce aromatic nitro compounds to the corresponding hydroxylamino derivatives. nih.gov

Reduction to Azo and Azoxy Compounds: Bimolecular reduction products can also be formed. Treatment of nitroarenes with reagents like sodium borohydride in the presence of certain catalysts can lead to azoxy compounds. Further reduction can yield azo compounds and then hydrazo compounds. wikipedia.orgcapes.gov.br Electrochemical methods are particularly adept at controlling the reduction potential to selectively form these various products. rsc.org For example, the electrochemical reduction of nitrobenzene can yield azoxybenzene (B3421426), which can then be further reduced. capes.gov.br

| Product Type | Typical Reagent(s) / Method | General Conditions | Reference |

|---|---|---|---|

| Hydroxylamine | Zn / NH4Cl | Aqueous solution | wikipedia.org |

| Hydroxylamine | Catalytic (e.g., Rh/C, Hydrazine) | Low temperature (0-10 °C) | wikipedia.org |

| Azoxy Compound | Electrochemical Reduction | Controlled potential | capes.gov.brrsc.org |

| Hydrazine Compound | Excess Zn metal | Leads to N,N'-diarylhydrazine | wikipedia.org |

Role of the Nitro Group in Aromatic Ring Activation/Deactivation

The nitro group (-NO₂) at the 5-position of this compound plays a pivotal role in modulating the electron density of the aromatic ring, thereby profoundly influencing its reactivity. As a powerful electron-withdrawing group, the nitro group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). This deactivation stems from the inductive effect of the electronegative nitrogen and oxygen atoms, as well as the resonance effect, which delocalizes the ring's π-electrons onto the nitro group. Consequently, the electron-rich character of the aromatic ring is diminished, making it less susceptible to attack by electrophiles.

Conversely, this electron-withdrawing nature of the nitro group is instrumental in activating the aromatic ring for nucleophilic aromatic substitution (NAS). By pulling electron density away from the ring, the nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during nucleophilic attack. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, a condition that is met in this compound, where the nitro group is para to the isopropoxy group.

Stability and Reactivity of the Isopropoxy Ether Linkage

The isopropoxy group (-OCH(CH₃)₂), an ether linkage at the 2-position, contributes its own set of reactive characteristics to the molecule.

Cleavage Reactions of the Aryl Isopropyl Ether

The carbon-oxygen bond of the aryl isopropyl ether in this compound can be cleaved under specific conditions. Strong acids such as hydrobromic acid (HBr) and hydroiodic acid (HI) are commonly employed for the cleavage of aryl alkyl ethers. libretexts.orglibretexts.orgpressbooks.pub The reaction mechanism is contingent on the nature of the alkyl group. In the case of the isopropoxy group, the secondary carbocation that would be formed upon cleavage ((CH₃)₂CH⁺) is relatively stable, suggesting that the reaction can proceed through an Sₙ1-type mechanism. pressbooks.pub This would involve protonation of the ether oxygen followed by the departure of the relatively stable isopropyl carbocation, which is then trapped by the halide anion. The other product of this reaction would be 2-hydroxy-5-nitrobenzonitrile (B1279109).

Lewis acids, such as aluminum chloride (AlCl₃), have also been shown to be effective in cleaving aryl isopropyl ethers, sometimes with a degree of selectivity that allows for their removal in the presence of other ether groups like methyl ethers. lookchem.com

Potential for Rearrangement Reactions

While there is no specific literature detailing rearrangement reactions of this compound, certain classes of rearrangements are known for aryl ethers. For instance, the Claisen rearrangement is a well-known thermal rearrangement of allyl aryl ethers. However, as this compound does not possess an allyl group, it would not undergo a classical Claisen rearrangement. Other rearrangements, such as those involving carbocation intermediates, could theoretically occur under the strongly acidic conditions used for ether cleavage, but such reactions are not prominently documented for this specific substrate.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Core of this compound

The benzonitrile core of the molecule is subject to both electrophilic and nucleophilic attack, with the outcome being dictated by the combined directing effects of the three substituents.

Directed Aromatic Substitution via Substituent Effects

In electrophilic aromatic substitution, the directing effects of the substituents determine the position of the incoming electrophile. The isopropoxy group, being an ether, is an activating group and an ortho, para-director due to the resonance donation of its lone pair of electrons to the ring. Conversely, the nitro and cyano groups are both deactivating, electron-withdrawing groups and are meta-directors.

When multiple substituents are present on a benzene ring, the most strongly activating group typically governs the regioselectivity of the substitution. In the case of this compound, the isopropoxy group is the most activating. Therefore, incoming electrophiles would be directed to the positions ortho and para to the isopropoxy group. The para position is already occupied by the nitro group, leaving the ortho positions (C3 and C1, with C1 bearing the nitrile) as the likely sites of attack. Steric hindrance from the bulky isopropoxy group might influence the relative rates of substitution at these two positions.

In the realm of nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro and cyano groups makes the ring susceptible to attack, particularly at positions ortho and para to these groups. A study on the synthesis of 2-alkoxy-5-nitrobenzamides demonstrated that a chlorine atom at the 2-position of a 5-nitrobenzamide can be displaced by an alkoxide in a nucleophilic substitution reaction, highlighting the activation provided by the nitro group. lookchem.com

Halogenation and Related Functionalizations of the Aromatic Ring

Halogenation, a common electrophilic aromatic substitution, would be expected to follow the directing influence of the isopropoxy group. masterorganicchemistry.com Thus, treatment of this compound with a halogenating agent, such as bromine in the presence of a Lewis acid catalyst, would likely result in the introduction of a bromine atom at the position ortho to the isopropoxy group (C3).

Detailed experimental studies on the specific halogenation of this compound are not extensively reported in the available literature. However, the general principles of electrophilic aromatic substitution provide a strong predictive framework for the outcome of such reactions.

Derivatization and Functionalization of 2 Isopropoxy 5 Nitrobenzonitrile for Advanced Chemical Structures

Synthesis of Substituted Anilines from 2-Isopropoxy-5-nitrobenzonitrile

One of the most fundamental transformations of this compound is the reduction of its nitro group (–NO₂) to an amino group (–NH₂), yielding the corresponding substituted aniline (B41778), 5-amino-2-isopropoxybenzonitrile. This conversion is significant as it changes a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing group, which dramatically alters the chemical reactivity of the aromatic ring. masterorganicchemistry.com A variety of methods are available for this reduction, ranging from catalytic hydrogenation to the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

The choice of reducing agent is often dictated by the presence of other functional groups within the molecule and the desired chemoselectivity. unimi.it For this compound, the nitrile and ether groups are generally stable under many nitro reduction conditions.

Common Methods for Nitro Group Reduction:

| Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Varies (e.g., pressure, solvent) | Highly efficient and clean method. One of the most common approaches on an industrial scale. masterorganicchemistry.comwikipedia.orgunimi.it |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl or Acetic Acid | Refluxing acid | A classic and reliable method, often used in laboratory settings. masterorganicchemistry.comconsensus.app |

| Sulfide Reduction | Na₂S, (NH₄)₂S, or NaHS | Aqueous or alcoholic solution | Known for its mildness and can be used for selective reduction of one nitro group in dinitro compounds. wikipedia.org |

| Tin(II) Chloride Reduction | SnCl₂ | Ethanol or other organic solvents | A pH-neutral system suitable for substrates sensitive to strong acids. masterorganicchemistry.com |

The resulting product, 5-amino-2-isopropoxybenzonitrile, is a valuable synthetic intermediate. The newly introduced primary amino group can undergo a wide array of subsequent reactions, including diazotization, acylation, and alkylation, and serves as a key nucleophile in the construction of larger, more complex molecules. nih.gov

Generation of Carboxylic Acid Derivatives from the Nitrile Group

The nitrile functional group (–C≡N) in this compound can be converted into a carboxylic acid (–COOH) through hydrolysis. lumenlearning.com This reaction typically requires heating the nitrile with either an aqueous acid or base. byjus.comcommonorganicchemistry.com The process proceeds through an amide intermediate, which can sometimes be isolated depending on the reaction conditions. byjus.comlibretexts.org This transformation provides a pathway to 2-isopropoxy-5-nitrobenzoic acid, another important derivative for further synthesis.

The hydrolysis of nitriles is a robust and well-established method for preparing carboxylic acids. lumenlearning.com Since the starting nitrile can often be prepared from an alkyl halide via an Sₙ2 reaction with a cyanide ion, this two-step sequence is a common strategy for carbon-chain extension. lumenlearning.com

Comparison of Hydrolysis Methods for Nitrile to Carboxylic Acid Conversion:

| Condition | Reagents | Initial Product | Final Step |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, H₂O | Carboxylic Acid | Distillation or extraction of the carboxylic acid. libretexts.org |

| Base-Catalyzed Hydrolysis | Aqueous NaOH or KOH | Carboxylate Salt and Ammonia | Acidification with a strong acid (e.g., HCl) to protonate the salt and form the free carboxylic acid. libretexts.org |

Construction of Heterocyclic Systems Utilizing this compound as a Building Block

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science, with a significant percentage of pharmaceutical drugs containing these structural motifs. mdpi.comnih.gov The derivatives of this compound, particularly the aniline and carboxylic acid forms, are excellent starting materials for constructing a variety of heterocyclic rings.

The aniline derivative, 5-amino-2-isopropoxybenzonitrile, is a prime candidate for synthesizing nitrogen-containing heterocycles. nih.gov The ortho relationship between the amino and nitrile groups on a benzene (B151609) ring is a classic structural motif for building fused heterocyclic systems. For example, condensation reactions of ortho-aminobenzonitriles with appropriate reagents can lead to the formation of quinazolines, which are important pharmacophores. The synthesis of nitrogen heterocycles is an active area of research, with many methods focusing on catalytic and environmentally benign processes. mdpi.compitt.edu

Oxygen-containing heterocycles are widespread in nature and form the core of many biologically active compounds. iajpr.com To synthesize these structures from this compound, the aromatic ring typically needs to be functionalized with a hydroxyl group. This can be achieved by converting the aniline derivative (5-amino-2-isopropoxybenzonitrile) into a diazonium salt, followed by hydrolysis to yield 5-cyano-2-isopropoxyphenol. This phenol (B47542) can then serve as a precursor for various oxygen heterocycles. For instance, reactions that form an ether linkage with a neighboring carbon can lead to the synthesis of fused ring systems like benzofurans. nih.gov The biosynthesis of many complex natural products involves the enzymatic formation of oxygen-containing rings through mechanisms such as nucleophilic addition of a hydroxyl group to an electrophile. nih.gov

Similar to their oxygen and nitrogen counterparts, sulfur-containing heterocycles are valuable scaffolds in chemical synthesis. nih.gov The synthesis of these rings from this compound would first require the introduction of a sulfur-containing functional group. A common strategy involves converting the aniline derivative (5-amino-2-isopropoxybenzonitrile) into a diazonium salt and then reacting it with a sulfur nucleophile, such as potassium ethyl xanthate, in a Sandmeyer-type reaction to generate a thiophenol. This resulting 5-cyano-2-isopropoxythiophenol could then undergo intramolecular or intermolecular cyclization reactions to form sulfur-containing heterocycles like benzothiazoles or benzothiophenes.

Palladium-Catalyzed Cross-Coupling Reactions of Derivatized this compound Analogues

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. fiveable.menih.gov To utilize this chemistry, an analogue of this compound, typically an aryl halide or triflate, is required as a coupling partner. For example, a brominated version of the scaffold could participate in a variety of powerful transformations.

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of an organic group from an organometallic reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the catalyst. fiveable.melibretexts.org

Major Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Organometallic Reagent (R'-M) | General Transformation |

| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Aryl-Aryl, Aryl-Vinyl |

| Heck Reaction | Alkene | Aryl-Alkene |

| Stille Coupling | Organotin compounds (organostannanes) | Aryl-Alkyl/Vinyl/Aryl |

| Negishi Coupling | Organozinc compounds | Aryl-Alkyl/Vinyl/Aryl |

| Hiyama Coupling | Organosilicon compounds | Aryl-Alkyl/Vinyl/Aryl |

| Buchwald-Hartwig Amination | Amine | Aryl-Nitrogen |

Table based on information from fiveable.melibretexts.org.

A hypothetical aryl bromide derivative of this compound could undergo a Suzuki coupling with a boronic acid to form a biaryl structure, or a Heck reaction with an alkene to introduce a vinyl substituent. libretexts.org These reactions are highly valued for their functional group tolerance and are widely applied in the synthesis of pharmaceuticals and advanced materials. nih.govyoutube.com The development of highly active catalysts and ligands continues to expand the scope and utility of these transformations. youtube.com

Computational Chemistry and Theoretical Investigations of 2 Isopropoxy 5 Nitrobenzonitrile

Quantum Chemical Calculations of Electronic Structure and Reactivity: Awaiting Investigation

A thorough understanding of a molecule's electronic structure is fundamental to predicting its reactivity. Key aspects that are typically investigated through quantum chemical calculations include:

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. For 2-Isopropoxy-5-nitrobenzonitrile, specific values for HOMO and LUMO energies, as well as visualizations of these orbitals, are not documented in existing research. Such data would be invaluable for predicting its behavior in various chemical transformations.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a visual representation of the charge distribution within a molecule. It helps in identifying the electron-rich and electron-deficient regions, which are crucial for understanding electrophilic and nucleophilic attack sites. An MEP analysis of this compound would reveal the influence of the electron-withdrawing nitro group and the electron-donating isopropoxy group on the aromatic ring and the nitrile moiety. However, no such analysis has been published.

Reaction Pathway Modeling and Transition State Characterization: An Open Field of Study

Computational modeling can provide deep mechanistic insights into chemical reactions, including the identification of transition states and the calculation of activation energies.

Mechanistic Insights into Key Synthetic Steps

The synthesis of this compound likely involves the etherification of 2-hydroxy-5-nitrobenzonitrile (B1279109) with an isopropyl halide or a related reagent. Computational modeling of this reaction could elucidate the reaction mechanism (e.g., SNAr or other pathways), identify key intermediates and transition states, and provide a quantitative understanding of the reaction kinetics. To date, no such theoretical studies have been reported.

Prediction of Reaction Outcomes and Selectivity

Theoretical calculations can be instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. For a molecule with multiple functional groups like this compound, computational models could predict the most likely sites for various chemical modifications, guiding synthetic efforts. This area of research for the title compound remains unexplored.

Conformational Analysis and Intermolecular Interactions: Awaiting Elucidation

The three-dimensional structure and flexibility of a molecule are key determinants of its physical and chemical properties.

A detailed conformational analysis of this compound would involve mapping its potential energy surface to identify the most stable conformers and the energy barriers between them. The orientation of the isopropoxy group relative to the benzene (B151609) ring is of particular interest. Furthermore, understanding the nature and strength of non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces, is essential for predicting its solid-state packing and bulk properties. These aspects have not been the subject of any published computational studies.

Spectroscopic Parameter Prediction for Structural Elucidation Methodologies (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic parameters, which are invaluable for the structural elucidation of molecules like this compound. By employing quantum chemical calculations, it is possible to simulate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, providing insights that complement and aid in the interpretation of experimental data. These theoretical investigations are particularly useful for assigning complex spectra, understanding the influence of substituents on spectral features, and confirming molecular structures.

Theoretical Framework: Density Functional Theory (DFT)

A predominant method for predicting spectroscopic parameters is Density Functional Theory (DFT). nih.govresearchgate.netresearchgate.net DFT has proven to be a reliable and computationally efficient approach for calculating the electronic structure of molecules. nih.gov For predicting NMR chemical shifts and IR vibrational frequencies, a common choice is the B3LYP functional, often paired with Pople-style basis sets such as 6-31G* or the more extensive 6-311+G**. nih.govnih.gov

The process begins with the geometry optimization of the molecule's ground state. Following this, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum. The same level of theory is then typically used to calculate the NMR shielding tensors and the harmonic vibrational frequencies.

Prediction of NMR Chemical Shifts

Theoretical calculations of NMR chemical shifts are a cornerstone of computational structural analysis. bohrium.com The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to compute the isotropic magnetic shielding constants for each nucleus. nih.gov These shielding constants are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For substituted benzonitriles, computational studies have shown a strong correlation between theoretically calculated and experimentally measured chemical shifts. nih.gov For instance, research on a series of substituted benzonitriles demonstrated that ¹⁵N chemical shifts calculated at the GIAO/B3LYP/6-31+G* level accurately reproduce experimental values. nih.gov Such calculations can predict how the electron-withdrawing nitro group and the electron-donating isopropoxy group in this compound would influence the chemical shifts of the aromatic carbons, the nitrile carbon, and the associated nitrogen atom.

While specific computational studies for this compound are not readily found in the literature, the expected ¹³C and ¹⁵N NMR chemical shifts can be estimated based on established computational methods. The table below illustrates the kind of data that would be generated from such a theoretical study.

Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes, as specific research data was not found. The predictions are based on the general principles of computational chemistry.)

| Atom | Predicted Chemical Shift (ppm) |

| C1 (ipso-CN) | 110-115 |

| C2 (ipso-O) | 160-165 |

| C3 | 115-120 |

| C4 | 125-130 |

| C5 (ipso-NO₂) | 145-150 |

| C6 | 112-117 |

| CN | 118-122 |

| Isopropoxy CH | 70-75 |

| Isopropoxy CH₃ | 20-25 |

Table 2: Illustrative Predicted ¹⁵N NMR Chemical Shift for this compound (Note: These are hypothetical values for illustrative purposes, as specific research data was not found. The predictions are based on the general principles of computational chemistry.)

| Atom | Predicted Chemical Shift (ppm) |

| Nitrile N | -100 to -130 |

| Nitro N | 10 to 20 |

Prediction of IR Vibrational Frequencies

Computational methods are also highly effective in predicting the vibrational frequencies observed in an IR spectrum. nih.gov The calculation of harmonic vibrational frequencies using DFT can help in the assignment of specific absorption bands to the corresponding molecular motions (e.g., stretching, bending). nih.gov

It is a known issue that calculated harmonic frequencies are often systematically higher than the experimental frequencies observed in an anharmonic system. This discrepancy is commonly corrected by applying a scaling factor to the computed frequencies.

For this compound, key vibrational modes of interest would include:

The C≡N nitrile stretch.

The symmetric and asymmetric stretches of the NO₂ group.

The C-O-C stretches of the isopropoxy group.

The C-H stretching and bending modes of the aromatic ring and the alkyl group.

The characteristic vibrations of the benzene ring.

Studies on related molecules like m-nitrobenzonitrile and methoxybenzonitriles have demonstrated the utility of these calculations in revising previous assignments and confirming the transferability of force constants. nih.gov The predicted spectrum allows for a detailed, atom-by-atom understanding of the molecular vibrations.

Table 3: Illustrative Predicted Key IR Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes, as specific research data was not found. The predictions are based on computational studies of structurally similar compounds.)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2990-2850 |

| C≡N Stretch | 2240-2220 |

| C=C Stretch (Aromatic) | 1610-1450 |

| NO₂ Asymmetric Stretch | 1540-1520 |

| NO₂ Symmetric Stretch | 1350-1330 |

| C-O Stretch | 1270-1240 |

Applications of 2 Isopropoxy 5 Nitrobenzonitrile As a Versatile Organic Intermediate

Role in the Synthesis of Complex Organic Molecules

The strategic placement of electron-withdrawing (nitro and nitrile) and electron-donating (isopropoxy) groups on the aromatic ring of 2-isopropoxy-5-nitrobenzonitrile provides a rich platform for a variety of chemical transformations. This makes it a crucial starting material or intermediate in the synthesis of more intricate molecular structures.

One of the primary applications of this compound is in the synthesis of nitrogen-containing heterocyclic compounds. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form various ring systems. For instance, the reduction of the nitro group to form 2-isopropoxy-5-aminobenzonitrile provides a key intermediate for the synthesis of substituted benzimidazoles, which are important structural motifs in many biologically active molecules.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, adding another layer of synthetic versatility. For example, the hydrolysis of this compound would yield 2-isopropoxy-5-nitrobenzoic acid. While a direct synthesis of 2-isopropoxy-4-nitrobenzoic acid from 2-hydroxy-4-nitrobenzoic acid has been explored, the reaction conditions can significantly influence the final product. researchgate.netcsic.es A study demonstrated that using strong bases like sodium hydroxide (B78521) at elevated temperatures can lead to the formation of an azoxybenzene (B3421426) derivative as the major product, rather than the desired benzoic acid. researchgate.netcsic.es However, employing milder conditions, such as lithium hydroxide at room temperature, can successfully produce the target acid in high yield. researchgate.netcsic.es This highlights the importance of carefully controlling reaction parameters when utilizing nitro-substituted benzonitriles in multi-step syntheses.

The presence of the isopropoxy group also influences the reactivity and solubility of the molecule, often making it more amenable to reactions in organic solvents.

Contributions to Advanced Materials Chemistry

The electronic properties of this compound, stemming from its combination of electron-withdrawing and donating groups, make it a candidate for incorporation into advanced materials. The nitro and nitrile functionalities, in particular, can contribute to the development of materials with specific optical and electronic characteristics.

While direct applications of this compound in materials are not extensively documented, its structural motifs are found in more complex molecules with materials applications. The principles of its chemistry are relevant to the design of organic materials for electronics and photonics. For example, the combination of donor and acceptor groups on an aromatic ring is a common strategy for creating molecules with large second-order nonlinear optical (NLO) properties. These materials are of interest for applications in telecommunications and optical data processing.

The isopropoxy group can enhance the processability of such materials by improving their solubility in common organic solvents, which is a crucial factor for fabricating thin films and other material forms.

Utility in Method Development for Organic Transformations

The reactivity of the functional groups in this compound makes it a useful substrate for developing and optimizing new synthetic methodologies. For instance, the reduction of the nitro group is a common transformation that can be used to test the efficacy and selectivity of new reducing agents or catalytic systems.

Similarly, the hydrolysis or transformation of the nitrile group can serve as a benchmark for new catalytic methods. The development of efficient and mild conditions for these transformations is an ongoing area of research in organic chemistry.

A notable example of its utility in methodological studies is the investigation into the synthesis of 2-isopropoxy-4-nitrobenzoic acid. The unexpected formation of an azoxybenzene derivative under certain conditions provided valuable insight into the reactivity of nitroaromatic compounds in the presence of strong bases. researchgate.netcsic.es This type of finding is crucial for understanding reaction mechanisms and for designing more robust and predictable synthetic routes.

Green Chemistry Approaches in the Utilization of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. chemijournal.comacs.orgresearchgate.net The synthesis and application of this compound can be viewed through this lens, with a focus on improving the environmental footprint of related chemical transformations.

Key areas for applying green chemistry principles include:

Safer Solvents: Research into replacing hazardous solvents with more environmentally benign alternatives like water, supercritical carbon dioxide, or biodegradable solvents is a core aspect of green chemistry. researchgate.netmdpi.com In the synthesis involving this compound, exploring the use of such green solvents could significantly reduce the environmental impact.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller amounts and can often be recycled and reused. chemijournal.comresearchgate.net Developing catalytic methods for the transformations of this compound, such as the reduction of the nitro group or the hydrolysis of the nitrile, would be a significant step towards a greener process.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. researchgate.net This involves minimizing the formation of byproducts. The study that identified the formation of an azoxybenzene derivative highlights a reaction with poor atom economy for the desired product, emphasizing the need for optimized conditions. researchgate.netcsic.es

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce energy consumption. mdpi.com The successful synthesis of 2-isopropoxy-4-nitrobenzoic acid at room temperature is an example of a more energy-efficient approach compared to the high-temperature method that led to byproducts. researchgate.netcsic.es

By focusing on these green chemistry principles, the synthesis and utilization of this compound can be made more sustainable and environmentally friendly.

Future Directions and Perspectives in the Research of 2 Isopropoxy 5 Nitrobenzonitrile

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of new synthetic pathways to 2-Isopropoxy-5-nitrobenzonitrile and related compounds is crucial for improving efficiency, safety, and scalability. While traditional methods for producing ortho-nitrobenzonitriles, such as the reaction of ortho-nitrochlorobenzenes with cuprous cyanide, are established, future research will likely focus on more advanced and sustainable approaches. google.com

One promising avenue is the adoption of continuous flow chemistry. The synthesis of the related compound, 2-isopropoxy-5-nitrobenzaldehyde, has been demonstrated in a flow-through silicon-glass microreactor. researchgate.net This technology offers significant advantages over batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions like nitration, and the potential for rapid process optimization and scalability. purdue.edu Future work could adapt these microreactor systems for the direct synthesis of this compound, potentially leading to higher yields and purity in shorter reaction times.

Furthermore, the exploration of novel catalytic systems represents a significant area for advancement. Research into new catalysts could lead to milder reaction conditions and improved selectivity. This includes the development of more efficient transition metal catalysts or even metal-free catalytic systems to circumvent the toxicity and cost associated with traditional reagents.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Continuous Flow Chemistry | Enhanced safety, improved heat/mass transfer, rapid optimization, scalability. purdue.edu | Adapting microreactor technology for the specific synthesis, optimizing flow parameters. researchgate.net |

| Novel Catalytic Systems | Milder reaction conditions, higher selectivity, reduced waste, lower cost. | Development of new transition metal or metal-free catalysts for cyanation and nitration reactions. |

| Biocatalysis | High selectivity, environmentally friendly conditions. | Screening for enzymes capable of catalyzing the key reaction steps. |

Development of Advanced Functionalizations and Derivatizations

The functional groups of this compound provide multiple handles for further chemical modification, making it a valuable scaffold for creating diverse molecular architectures. The nitrile and nitro groups are particularly important in this regard.

Future research will likely focus on the selective transformation of these groups. For instance, the reduction of the nitro group to an amine would yield 5-amino-2-isopropoxybenzonitrile, a precursor for the synthesis of a wide range of heterocyclic compounds, dyes, and potential pharmaceutical agents. Conversely, the hydrolysis or alcoholysis of the nitrile group can produce amides, carboxylic acids, or esters, further expanding the library of accessible derivatives.

The aromatic ring itself is activated by the electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution. This opens up possibilities for introducing a variety of substituents onto the ring. Drawing parallels from the reactivity of similar compounds like 2-fluoro-5-nitrobenzonitrile (B100134), which is a known scaffold for synthesizing anti-tumour agents, researchers can explore reactions that displace other potential leaving groups on the ring to introduce new functionalities. ossila.com

Table 2: Potential Derivatization Pathways for this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| **Nitro Group (-NO₂) ** | Reduction | Anilines |

| Nitrile Group (-CN) | Hydrolysis | Carboxylic Acids, Amides |

| Nitrile Group (-CN) | Cycloaddition | Tetrazoles, Triazines |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Benzonitriles |

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are indispensable tools for achieving this deeper mechanistic insight.

Spectroscopic techniques such as Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy can be employed to characterize the vibrational modes of the molecule. By comparing experimental spectra with theoretical calculations, a detailed assignment of vibrational frequencies can be made, providing valuable information about the bonding and structure. researchgate.net

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to model the molecular geometry, electronic structure, and reactivity of this compound. DFT calculations can be used to determine key properties such as bond lengths, bond angles, and Mulliken population analysis. Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's electronic transitions and its susceptibility to nucleophilic or electrophilic attack. This theoretical understanding can guide the rational design of new reactions and derivatives.

Potential for Integration into High-Throughput Synthesis Methodologies

High-throughput synthesis (HTS) has become a cornerstone of modern drug discovery and materials science, enabling the rapid generation and screening of large compound libraries. novalix.comhitgen.com The integration of this compound synthesis and derivatization into HTS workflows holds significant promise for accelerating research and development.

The versatility of this compound as a building block makes it an ideal candidate for parallel synthesis. novalix.com By utilizing its multiple reaction sites, focused libraries of derivatives can be efficiently produced in 96-well plate formats. novalix.com This would allow for the rapid exploration of the chemical space around this scaffold to identify compounds with desired properties.

Moreover, the amenability of related syntheses to flow chemistry suggests that this compound could be incorporated into automated synthesis platforms. researchgate.nethitgen.com Such platforms can combine robotic handling with continuous flow reactors to achieve end-to-end automated synthesis, from starting materials to purified final products. hitgen.com This approach not only dramatically increases the speed of synthesis but also enhances reproducibility and allows for the efficient exploration of a wide range of reaction conditions. purdue.educhemrxiv.org

Table 3: Key Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-isopropoxy-5-nitrobenzaldehyde |

| 2-chloro-5-nitrobenzonitrile (B92243) |

| 2-fluoro-5-nitrobenzonitrile |

| 2-hydroxy-5-nitrobenzonitrile (B1279109) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.